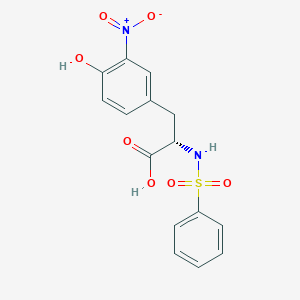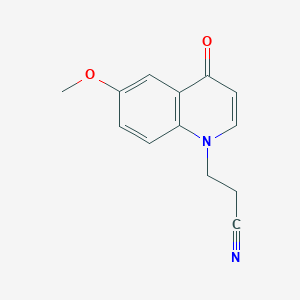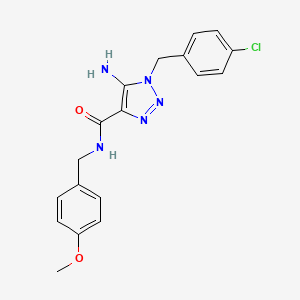
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Vue d'ensemble
Description
1,3,4-Thiadiazole derivatives are a class of organic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . They are known to exhibit a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents, followed by cyclization with thiourea at reflux temperature in methanol . The resulting compounds can then be diazotized and coupled with various naphthalene acid couplers to give a new series of acid dyes .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure can vary depending on the specific derivative and the substituents attached to the ring .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions, including antiproliferative, antimicrobial, and antioxidant reactions . The exact reactions depend on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, the melting point, elemental analysis, UV spectra, IR spectra, and NMR spectra can all provide valuable information about the properties of these compounds .Applications De Recherche Scientifique
Antimicrobial Agents
1,3,4-thiadiazole derivatives, including “N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against various organisms such as E. coli, B. mycoides, and C. albicans .
Antifungal Agents
Thiazole derivatives have been found to have diverse biological activities, including antifungal properties . This makes “N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide” a potential candidate for the development of new antifungal drugs.
Antiviral Agents
Thiazoles are also found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests that “N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide” could potentially be used in the development of new antiviral medications.
Anticancer Agents
Some 1,3,4-thiadiazole derivatives have shown significant increase in in vitro anticancer activity . This suggests that “N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide” could potentially be used in cancer treatment.
Neuroprotective Agents
Thiazole derivatives have also been found to have neuroprotective effects . This suggests that “N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide” could potentially be used in the treatment of neurodegenerative diseases.
Analgesic and Anti-inflammatory Agents
Thiazole derivatives have been found to have analgesic and anti-inflammatory properties . This suggests that “N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide” could potentially be used in the treatment of pain and inflammation.
Mécanisme D'action
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins or enzymes.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with their targets through various mechanisms, potentially leading to the inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.
Result of Action
Based on the reported antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may lead to the death or growth inhibition of bacteria or fungi.
Safety and Hazards
Orientations Futures
Research into 1,3,4-thiadiazole derivatives is ongoing, and these compounds continue to show promise in a variety of therapeutic applications . Future research will likely focus on developing new derivatives with improved efficacy and safety profiles, as well as exploring new potential applications for these compounds .
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQQFPASXEEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323115 | |
| Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
CAS RN |
391863-89-1 | |
| Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)


![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)